
1-(4-((1-(3-Fluorphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one is a synthetic compound known for its complex structure and potential applications in various scientific research fields. It consists of a fluorinated phenyl ring, a tetrazole moiety, a piperazine ring, and a phenylpropanone group, making it a multi-functional molecule.
Wissenschaftliche Forschungsanwendungen
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one finds applications across multiple domains:
Chemistry: Acts as a precursor for synthesizing other complex organic compounds.
Biology: Potentially useful in studying receptor-ligand interactions due to its diverse functional groups.
Medicine: Can be investigated for pharmacological activity, such as binding affinity to certain receptors.
Industry: Useful as an intermediate in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . As ENTs are involved in the transport of nucleosides across the cell membrane, their inhibition can disrupt these processes and potentially affect downstream biochemical pathways .
Pharmacokinetics
Its irreversible binding to ents suggests that it may have a prolonged effect in the body .
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleotide synthesis and regulation of adenosine function . This can have various molecular and cellular effects, depending on the specific role of these processes in different cell types .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Tetrazole Formation: Starting with 3-fluorophenylhydrazine, react with sodium azide in the presence of an acidic catalyst to form 1-(3-fluorophenyl)-1H-tetrazole.
N-Alkylation: React the tetrazole with piperazine and formaldehyde under basic conditions to achieve the N-alkylation, producing 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methane.
Phenylpropanone Addition: Finally, perform a Friedel-Crafts acylation using phenylpropanone with the previously obtained compound to yield the target molecule, 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one.
Industrial Production Methods
In industrial settings, this compound can be synthesized in large batches using a continuous flow reactor system, ensuring optimal mixing and reaction times. The synthesis follows the same general steps but emphasizes scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: It can undergo oxidation reactions, particularly at the phenylpropanone group.
Reduction: Reduction can occur at the ketone group of the phenylpropanone.
Substitution: Both aromatic rings can undergo electrophilic aromatic substitution, especially at the ortho and para positions relative to the substituents.
Common Reagents and Conditions
Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilize conditions like FeCl3 in the presence of an electrophile for electrophilic substitution reactions.
Major Products
Oxidation Products: Hydroxylated derivatives at the phenylpropanone group.
Reduction Products: Reduced alcohol derivatives at the phenylpropanone group.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one
1-(4-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one
1-(4-((1-(3-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one
Each of these compounds shares a similar core structure but varies in the substituents on the aromatic rings, influencing their reactivity and applications. The presence of the fluorine atom in the fluorinated phenyl ring of the target compound distinguishes it by potentially enhancing its stability and biological activity.
Eigenschaften
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c22-18-7-4-8-19(15-18)28-20(23-24-25-28)16-26-11-13-27(14-12-26)21(29)10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZCFGAZJJORCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371697.png)
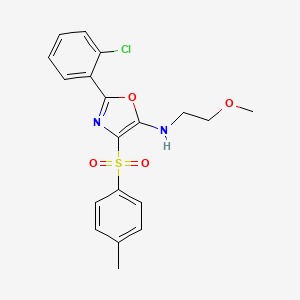

![N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2371700.png)
![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2371703.png)
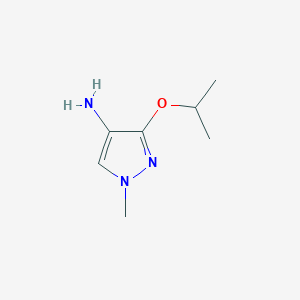

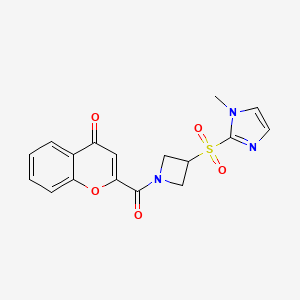

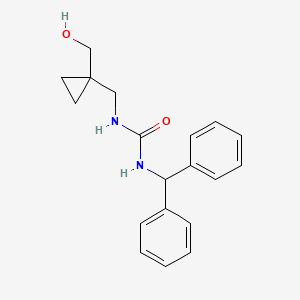
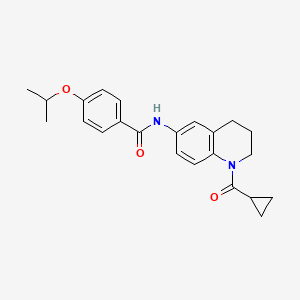
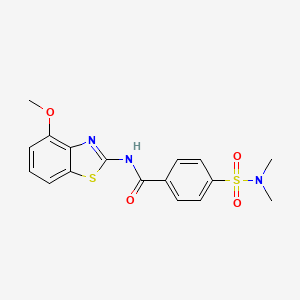
![1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2371716.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2371718.png)
